molecular formula C22H19N3O2S B2401382 N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-28-6

N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2401382
CAS No.: 1105235-28-6
M. Wt: 389.47
InChI Key: JSCSEQOVOBJZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development History

N-(2,5-Dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS: 1105235-28-6) emerged from systematic efforts to optimize thieno[3,2-d]pyrimidine derivatives for biomedical applications. First synthesized in the early 21st century, its development aligns with broader trends in heterocyclic chemistry aimed at targeting kinase pathways. The compound’s design leveraged structural insights from earlier thienopyrimidine-based inhibitors, such as tazemetostat, which highlighted the importance of substituent positioning for biological activity. Key synthetic milestones include:

  • 2009 : Initial registration in PubChem (CID: 30849633).
  • 2017 : Structural analogs demonstrated antitumor activity in SU-DHL-6 and HCT-116 cell lines.
  • 2023 : Derivatives with similar scaffolds were reported as potent ATR kinase inhibitors.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of acetamide and thienopyrimidine motifs, enabling dual functionality:

  • Electrophilic reactivity from the 4-oxo group, facilitating nucleophilic substitutions.
  • Hydrogen-bonding capacity via the acetamide moiety, critical for target engagement.
    Its synthesis contributed to methodologies for functionalizing the thieno[3,2-d]pyrimidine core, particularly at the C3 and C7 positions.

Thieno[3,2-d]Pyrimidine Scaffold in Chemical Research

The thieno[3,2-d]pyrimidine scaffold is prized for its:

  • Planar structure , mimicking purine bases to interact with enzyme active sites.
  • Tunable electronic properties , enabling modulation of kinase inhibition (e.g., ATR, EZH2).
  • Synthetic versatility , allowing substitutions at C2, C4, and C7 for structure-activity relationship (SAR) studies.
Key Features Impact on Research
C4-oxo group Facilitates electrophilic reactions
C7-phenyl substituent Enhances hydrophobic interactions with targets
N-acetamide side chain Improves solubility and target specificity

Nomenclature and Structural Classification

Systematic IUPAC Name :
this compound.

Structural Breakdown :

  • Core : Thieno[3,2-d]pyrimidin-4(3H)-one (heterocyclic bicyclic system).
  • Substituents :
    • C3: Acetamide group linked to 2,5-dimethylphenyl.
    • C7: Phenyl ring.

Classification :

  • Chemical Family : Thienopyrimidine derivatives.
  • Therapeutic Category : Investigational kinase inhibitor (preclinical).
Parameter Value
Molecular Formula C₂₂H₁₉N₃O₂S
Molecular Weight 389.47 g/mol
Hybridization sp²/sp³ hybridized core
Key Functional Groups Ketone, acetamide, aryl rings

This structural complexity positions the compound as a benchmark for designing targeted therapies in oncology and infectious diseases.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-8-9-15(2)18(10-14)24-19(26)11-25-13-23-20-17(12-28-21(20)22(25)27)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSEQOVOBJZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a unique thienopyrimidine core, which is known for its diverse biological activities. Its molecular formula is C24H23N3O4SC_{24}H_{23}N_{3}O_{4}S with a molecular weight of approximately 481.6 g/mol. The structural characteristics include:

  • Thieno[3,2-d]pyrimidine ring : Implicated in various biological activities.
  • Acetamide moiety : Suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thienopyrimidine compounds exhibit notable antimicrobial activity. In vitro studies have shown that this compound may exert significant antibacterial effects against various strains of bacteria, including Gram-positive and Gram-negative organisms.

  • Minimum Inhibitory Concentration (MIC) : Studies have established the MIC values for related thienopyrimidine compounds against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds with similar structures showed potent activity with MIC values as low as 50 µg/mL against these strains .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit the proliferation of certain cancer cell lines. The mechanism is thought to involve interference with specific molecular targets that regulate cell growth and apoptosis.

  • Cell Line Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects in various cancer cell lines, including breast and lung cancer models. IC50 values for these compounds ranged from 10 to 30 µM .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thienopyrimidine Core : This involves cyclization reactions that create the thienopyrimidine structure.
  • Introduction of Functional Groups : The acetamide group is introduced through acylation reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of thienopyrimidine derivatives:

  • Antimicrobial Evaluation : A study assessed a series of thienopyrimidine derivatives for their antibacterial properties against multiple bacterial strains. The results indicated significant antimicrobial activity correlating with structural modifications in the compounds .
  • Cytotoxicity Assays : Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines, revealing promising results that support further exploration into their therapeutic potential .

Summary Table of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundThienopyrimidine core; Acetamide groupAntimicrobial, Anticancer
Thienopyrimidine DerivativesSimilar core structureAntimicrobial properties
Sulfanyl AcetamidesContains sulfanyl and acetamide functionalitiesVaries; some exhibit anticancer activity

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

  • Gram-negative bacteria : Effective against Escherichia coli and Salmonella typhi.
  • Gram-positive bacteria : Demonstrated activity against Staphylococcus aureus and Bacillus subtilis.

The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, with some derivatives showing significant activity at low concentrations.

Anticancer Properties

N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. Notable mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit kinases involved in cell signaling.
  • Disruption of Cellular Processes : It can interfere with DNA replication and repair mechanisms in cancer cells.
  • Induction of Apoptosis : Evidence suggests it may promote programmed cell death in malignant cells.

Case Studies

  • Antibacterial Activity Evaluation :
    In a study on thienopyrimidine derivatives similar to this compound, researchers synthesized various compounds and tested their ability to inhibit bacterial growth. Modifications at the amido or imino side chains significantly enhanced antimicrobial potency.
  • Cytotoxicity Assessment :
    Investigations into the cytotoxic effects of this compound revealed promising results against cancer cell lines. Compounds with similar structures effectively inhibited cell growth, suggesting a potential pathway for developing cancer therapeutics.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a broader class of acetamide derivatives with thienopyrimidine or pyrimidine cores. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Aromatic Rings

a) N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ()
  • Structural Differences :
    • The phenyl group at position 7 is substituted with a 4-methoxy group instead of a simple phenyl.
    • The acetamide-linked aromatic ring is 2,5-difluorophenyl instead of 2,5-dimethylphenyl.
  • Implications :
    • Fluorine substituents may enhance metabolic stability and lipophilicity compared to methyl groups.
    • Methoxy groups on the phenyl ring could influence electronic properties and binding affinity .
b) N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
  • Structural Differences: The acetamide-linked aromatic ring is 4-bromo-2-fluorophenyl.
  • Implications :
    • Bromine and fluorine substituents may alter solubility and reactivity compared to dimethyl groups .

Core Heterocycle Modifications

a) N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
  • Structural Differences: The core is a pyrido-thieno[2,3-d]pyrimidin-4-one with a saturated pyridine ring. A methyl group is present at position 7, and the acetamide is linked via a tetrahydro ring system.
  • Implications :
    • Saturation of the pyridine ring may reduce planarity, affecting π-π stacking interactions.
    • Synthesis yielded 73% with a melting point of 143–145°C, suggesting moderate crystallinity .
b) N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide ()
  • Structural Differences: The core is a dimethylthieno[2,3-d]pyrimidine linked to an acetamide via an ether bond.
  • Implications :
    • The ether linkage and dimethyl groups may enhance steric hindrance, impacting solubility (m.p. 202–203°C) .

Functional Group Variations

a) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Structural Differences: Replaces the thienopyrimidine core with a dihydropyrimidine-thioether system. Dichlorophenyl substituent introduces strong electron-withdrawing effects.
  • Implications :
    • Higher melting point (230°C) and 80% synthesis yield suggest robust stability .
b) 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()
  • Structural Differences: A phenoxy-phenyl group replaces the dimethylphenyl moiety.

Comparative Data Table

Compound Name Core Structure R1 (Position 7) R2 (Acetamide-Linked) Melting Point (°C) Synthesis Yield Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one Phenyl 2,5-Dimethylphenyl N/A Discontinued
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl 2,5-Difluorophenyl N/A N/A
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide Thieno[3,2-d]pyrimidin-4-one Phenyl 4-Bromo-2-fluorophenyl N/A N/A
N-(7-Methyl-2-phenylamino-...acetamide () Pyrido-thieno[2,3-d]pyrimidin-4-one Methyl Phenylamino 143–145 73%
N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidin-4-one N/A 4-Oxyphenyl 202–203 56%
2-[(4-methyl-6-oxo-...acetamide () Dihydropyrimidin-6-one N/A 2,3-Dichlorophenyl 230 80%

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, bromine) on the acetamide-linked aromatic ring may enhance stability but reduce solubility compared to electron-donating methyl groups.
  • Core Modifications: Saturated or fused heterocycles (e.g., pyrido-thieno systems) influence planarity and intermolecular interactions, as seen in melting point variations.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiophene derivatives with substituted acetamides. For example, analogous compounds with thieno[3,2-d]pyrimidinone cores are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions. Yields (e.g., 60–80%) can be improved by optimizing solvent systems (e.g., DMF or DMSO), temperature control, and stoichiometric ratios of reagents. Catalytic additives like p-toluenesulfonic acid may enhance cyclization efficiency .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer :

  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.1–2.3 ppm), and acetamide NH (δ ~10.1 ppm) confirm structural motifs. For example, a singlet at δ 5.98 ppm corresponds to a pyrimidine CH proton in related derivatives .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) validate molecular weight .
  • Elemental Analysis : Discrepancies in carbon/nitrogen content (e.g., calculated C: 45.36% vs. observed C: 45.29%) may indicate residual solvents or incomplete purification .

Advanced Research Questions

Q. How can contradictions in elemental analysis data be resolved during characterization?

  • Methodological Answer : Minor deviations (<0.5%) in elemental analysis may arise from hygroscopicity or non-stoichiometric solvation. To address this:

  • Perform thermogravimetric analysis (TGA) to detect solvent/moisture content.
  • Re-crystallize the compound using anhydrous solvents and repeat combustion analysis.
  • Cross-validate purity via HPLC (≥95% purity threshold) .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?

  • Methodological Answer :

  • Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to improve metabolic stability. Replace the acetamide linker with sulfonamide or urea groups to modulate solubility .
  • SAR Strategies :
  • Synthesize analogs with varying substituents on the thienopyrimidinone core.
  • Test in vitro activity (e.g., enzyme inhibition assays) and correlate with computational docking studies to identify critical binding interactions .

Q. What challenges arise in crystallizing thieno[3,2-d]pyrimidinone derivatives, and how are they mitigated?

  • Methodological Answer : Challenges include poor solubility and polymorphism. Strategies:

  • Use mixed-solvent systems (e.g., DCM/hexane) for slow vapor diffusion.
  • Employ high-throughput crystallization screens with varying pH and temperature.
  • Analyze crystal packing via single-crystal X-ray diffraction to identify stabilizing interactions (e.g., π-π stacking, hydrogen bonds) .

Q. How can computational methods predict the compound’s biological targets?

  • Methodological Answer :

  • Perform molecular docking using software like AutoDock Vina to screen against target libraries (e.g., kinases, GPCRs).
  • Validate predictions with pharmacophore modeling and molecular dynamics simulations to assess binding stability.
  • Prioritize targets with high docking scores (>7.0 kcal/mol) and known relevance to disease pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.